molecular formula C23H20N2O7S B2589441 Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 441292-29-1

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2589441
CAS No.: 441292-29-1
M. Wt: 468.48
InChI Key: TXEGRPJKAVENBU-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core, a nitrophenylsulfonamido group, and an isopropyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthol derivative, under acidic or basic conditions.

    Introduction of the Nitrophenylsulfonamido Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the isopropyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amino derivatives.

Scientific Research Applications

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development, particularly for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:

    Naphthofuran Derivatives: These compounds share the naphthofuran core but differ in their substituents, leading to variations in their chemical and biological properties.

    Nitrophenylsulfonamido Compounds: These compounds contain the nitrophenylsulfonamido group but may have different core structures, affecting their reactivity and applications.

    Isopropyl Esters: Compounds with isopropyl ester groups may have similar esterification reactions but differ in their overall structure and function.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-13(2)31-23(26)21-14(3)32-22-18-10-5-4-9-17(18)20(12-19(21)22)24-33(29,30)16-8-6-7-15(11-16)25(27)28/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGRPJKAVENBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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